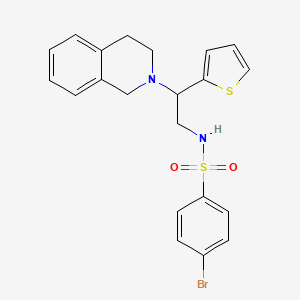
4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(Thiophen-2-yl)ethyl)benzenesulfonamide is an organobromine compound with unique structural features, combining elements of a benzenesulfonamide, a dihydroisoquinoline, and a thiophene. Its intricate structure lends itself to a variety of synthetic and application possibilities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps:
Coupling: : Formation of the 2-(3,4-dihydroisoquinolin-2(1H)-yl) moiety typically involves a condensation reaction between a ketone and an amine under reductive amination conditions.
Thiophene Attachment: : Incorporation of the thiophene ring often involves a cross-coupling reaction, such as the Suzuki or Stille coupling.
Sulfonation: : Introduction of the sulfonamide group is commonly achieved through reaction with a sulfonyl chloride.
Industrial Production Methods: Industrial synthesis may streamline these steps using continuous flow reactions and optimized conditions to maximize yield and minimize by-products. The use of automated synthesisers and catalysts can further enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo:
Oxidation: : Conversion to sulfonic acids or other oxidized products.
Reduction: : Reduction of the sulfonamide or the dihydroisoquinoline moiety.
Substitution: : Electrophilic aromatic substitution on the benzene ring or nucleophilic substitution at the sulfonamide group.
Oxidation: : Oxidizing agents like hydrogen peroxide or chromates.
Reduction: : Reducing agents like lithium aluminium hydride (LAH) or hydrogenation over palladium.
Substitution: : Substituents like halides and nucleophiles such as amines or thiols.
Major Products: The reactions result in various products such as:
Sulfonic acids: from oxidation.
Amines: from reduction.
Derivatives: with modified aromatic rings from substitution reactions.
Scientific Research Applications
4-Bromo-N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(Thiophen-2-yl)ethyl)benzenesulfonamide finds applications in:
Chemistry: : As a precursor or intermediate in the synthesis of complex molecules.
Biology: : As a probe or ligand in biochemical assays due to its specific binding properties.
Medicine: : Potential therapeutic applications in targeting specific molecular pathways.
Industry: : Use in materials science, including the development of novel polymers or dyes.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves:
Binding: : Interaction with specific proteins or enzymes, often influenced by its aromatic and heterocyclic components.
Pathways: : Modulation of biochemical pathways, potentially inhibiting or activating certain cellular processes.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups, 4-Bromo-N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(Thiophen-2-yl)ethyl)benzenesulfonamide stands out due to:
Unique Structure: : Combines multiple moieties that contribute to its versatile reactivity and binding properties.
Similar Compounds
4-bromo-N-(2-(isoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide: : Similar structure but lacks the dihydroisoquinoline element.
N-(2-(3,4-dihydroisoquinolin-2-yl)ethyl)-4-bromobenzenesulfonamide: : Missing the thiophene ring, potentially altering its reactivity and application.
This combination of features gives the compound unique reactivity and specificity in various applications, making it a valuable subject for further research and development.
Properties
IUPAC Name |
4-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2S2/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHFTPPESWJUHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2918966.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2918968.png)
![3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2918969.png)
![N'-(5-chloro-2-methylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2918970.png)
![2,3-dichloro-3-[(4-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2918972.png)
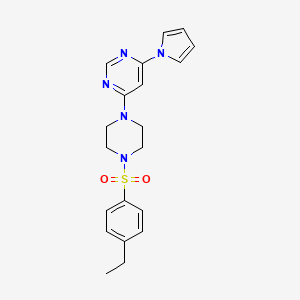
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea](/img/structure/B2918976.png)
![ethyl 6-amino-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2918977.png)
![(2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile](/img/structure/B2918978.png)
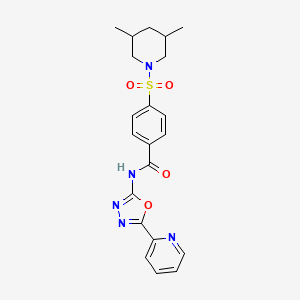
![1-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE](/img/structure/B2918981.png)
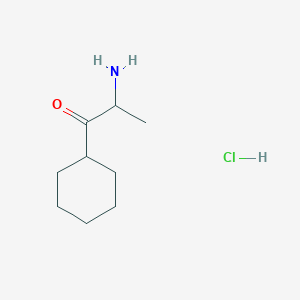
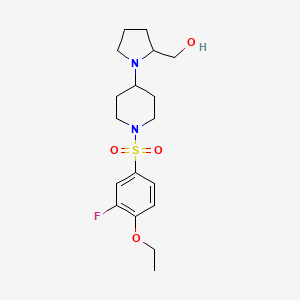
![1-[2-(Acetylsulfanyl)ethyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B2918987.png)
